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Compound of Interest

Compound Name: Halenaquinone

Cat. No.: B1672917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of

Halenaquinone, a marine-derived pentacyclic polyketide. It includes detailed Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with experimental

protocols for their acquisition. Furthermore, this guide elucidates the inhibitory effects of

Halenaquinone on key cellular signaling pathways, offering valuable insights for drug

discovery and development.

Spectroscopic Data of Halenaquinone
The structural elucidation of Halenaquinone has been accomplished through a combination of

spectroscopic techniques. The following tables summarize the key ¹H and ¹³C NMR, MS, and

IR data reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data of Halenaquinone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1672917?utm_src=pdf-interest
https://www.benchchem.com/product/b1672917?utm_src=pdf-body
https://www.benchchem.com/product/b1672917?utm_src=pdf-body
https://www.benchchem.com/product/b1672917?utm_src=pdf-body
https://www.benchchem.com/product/b1672917?utm_src=pdf-body
https://www.benchchem.com/product/b1672917?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.98 d 8.0 H-4

7.63 t 8.0 H-3

7.50 d 8.0 H-2

7.25 s H-11

6.99 s H-14

3.14 dd 17.0, 5.0 H-1β

2.89 dd 17.0, 11.0 H-1α

2.30 m H-6a

2.05 m H-7

1.85 m H-7

1.62 s 15-CH₃

¹³C NMR Spectroscopic Data of Halenaquinone
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Chemical Shift (δ) ppm Carbon Type Assignment

183.8 C C-8

183.1 C C-5

179.8 C C-13

161.7 C C-14a

155.8 C C-9a

147.2 C C-11a

135.5 CH C-3

133.5 C C-4a

131.9 CH C-4

128.8 C C-1b

126.8 CH C-2

121.2 CH C-11

119.9 C C-5a

118.8 CH C-14

50.1 C C-7a

45.9 CH C-6a

37.1 CH₂ C-1

32.5 CH₂ C-7

28.1 CH₃ 15-CH₃

Note: NMR data is typically acquired in deuterated chloroform (CDCl₃). Chemical shifts are

referenced to the residual solvent peak.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High-resolution mass spectrometry (HRMS) provides the exact mass of Halenaquinone,

confirming its molecular formula.

Mass Spectrometry Data of Halenaquinone

Ionization Mode
Mass-to-Charge
(m/z)

Formula Assignment

ESI+ 355.0919 C₂₀H₁₅O₅ [M+H]⁺

ESI+ 377.0738 C₂₀H₁₄NaO₅ [M+Na]⁺

Infrared (IR) Spectroscopy
The infrared spectrum of Halenaquinone reveals the presence of key functional groups.

Infrared (IR) Spectroscopic Data of Halenaquinone

Wavenumber (cm⁻¹) Description

1705 C=O stretch (quinone)

1650 C=O stretch (α,β-unsaturated ketone)

1620 C=C stretch (aromatic)

1580 C=C stretch (aromatic)

1280 C-O stretch

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for

Halenaquinone, based on standard methodologies for natural products.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified Halenaquinone in 0.5-0.7

mL of deuterated chloroform (CDCl₃).
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition: Acquire ¹H NMR spectra using a standard pulse sequence. Typical

parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5

seconds, and a larger number of scans compared to ¹H NMR to compensate for the lower

natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate NMR software, including Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak of CDCl₃ (δH 7.26 ppm, δC 77.16 ppm).

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of Halenaquinone (approximately 1 µg/mL) in

a suitable solvent such as methanol or acetonitrile.

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF)

or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire mass

spectra in positive ion mode over a suitable m/z range (e.g., 100-1000).

Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ and/or [M+Na]⁺)

and use it to calculate the elemental composition.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a thin film of Halenaquinone by dissolving a small amount of

the compound in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate

on a salt plate (e.g., NaCl or KBr). Alternatively, prepare a KBr pellet by grinding a small

amount of Halenaquinone with dry KBr powder and pressing it into a thin disk.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400

cm⁻¹).

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in Halenaquinone.

Biological Activity and Signaling Pathways
Halenaquinone exhibits a range of biological activities, including potent inhibitory effects on

key enzymes involved in cellular signaling.

Inhibition of Farnesyltransferase
Farnesyltransferase (FTase) is a crucial enzyme in the post-translational modification of Ras

proteins, which are key regulators of cell growth and proliferation. Inhibition of FTase can

disrupt aberrant Ras signaling, a common feature in many cancers.[1]
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Inhibition of Farnesyltransferase by Halenaquinone.

Inhibition of the PI3K/Akt Signaling Pathway
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The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell

survival, proliferation, and apoptosis. Dysregulation of this pathway is a hallmark of many

cancers. Halenaquinone has been shown to inhibit PI3K, leading to the induction of apoptosis

in cancer cells.
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Inhibition of the PI3K/Akt Pathway by Halenaquinone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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